molecular formula C15H21NO B3279092 1-(4-Phenylpiperidin-4-yl)butan-1-one CAS No. 68712-62-9

1-(4-Phenylpiperidin-4-yl)butan-1-one

Cat. No.: B3279092
CAS No.: 68712-62-9
M. Wt: 231.33 g/mol
InChI Key: QXFLUZNRIHBZHA-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperidin-4-yl)butan-1-one is a ketone derivative featuring a piperidine ring substituted with a phenyl group at the 4-position and a butan-1-one moiety. Its molecular formula is C₁₅H₁₉NO, with an approximate molecular weight of 243.3 g/mol. The compound’s structure combines aromatic (phenyl) and alicyclic (piperidine) components, making it a versatile scaffold for pharmacological applications.

Properties

IUPAC Name

1-(4-phenylpiperidin-4-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-6-14(17)15(9-11-16-12-10-15)13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFLUZNRIHBZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1(CCNCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenylpiperidin-4-yl)butan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with butanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylpiperidin-4-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Phenylpiperidin-4-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperidin-4-yl)butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Modifications on the Phenyl Ring

tert-Butyl Substitution
  • Compound : 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one (CAS 97928-18-2)
    • Molecular Weight : 303.44 g/mol
    • Key Features :
  • A hydroxyl group on the piperidine ring improves solubility but may reduce metabolic stability due to susceptibility to glucuronidation .
Halogen Substitution
  • Compound : 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
    • Molecular Weight : ~343.84 g/mol (calculated)
    • Key Features :
  • Chlorine and fluorine atoms introduce electronegativity, enhancing dipole interactions with target receptors.
  • Halogens may improve metabolic stability by resisting oxidative degradation .
Methoxy Substitution
  • Compound : 1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one
    • Molecular Weight : 262.35 g/mol
    • Key Features :
  • Methoxy group acts as an electron donor, altering electronic distribution and binding affinity.
  • LogP = 2.55 indicates moderate hydrophobicity, balancing solubility and membrane permeability .

Modifications on the Piperidine/Piperazine Moiety

Piperazine vs. Piperidine
  • Compound: 1-(4-(4-Aminophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK70) Molecular Weight: ~337.4 g/mol (calculated) Key Features:
  • Thiophene substitution enhances π-π stacking interactions. Synthesis yields 70–90%, indicating favorable synthetic accessibility .
Hydroxyl Addition to Piperidine
  • Compound : 1-(4-Hydroxypiperidin-1-yl)butan-1-one (CAS 202647-18-5)
    • Molecular Weight : 171.24 g/mol
    • Key Features :
  • Hydroxyl group improves aqueous solubility (logSw = -2.41) but reduces lipophilicity.
  • Simplified structure lacks the phenyl group, decreasing steric hindrance .

Functional Group Additions

Diphenylmethyl Substituents
  • Compound : 4-(4-Hydroxydiphenylmethyl)piperidin-1-yl-1-(4-(2-hydroxyethyl)phenyl)butan-1-one
    • Key Features :
  • Hydroxyethyl chain enhances hydrophilicity .
Thioether and Amide Derivatives
  • Compound : 4-Methoxybutyrylfentanyl
    • Molecular Weight : ~394.5 g/mol (calculated)
    • Key Features :
  • Amide linkage and methoxy substitution modify opioid receptor binding kinetics.

Research Findings and Implications

  • Synthetic Feasibility : Piperazine derivatives (e.g., MK70) exhibit high yields (70–90%), suggesting robust synthetic routes .
  • Pharmacological Potential: Halogenated analogues may enhance metabolic stability, while hydroxyl groups improve solubility but require prodrug strategies for optimal bioavailability .
  • Structural-Activity Relationships (SAR) :
    • Bulky substituents (e.g., tert-butyl) increase lipophilicity but may reduce target selectivity.
    • Piperazine rings enhance hydrogen bonding capacity compared to piperidine .

Biological Activity

1-(4-Phenylpiperidin-4-yl)butan-1-one, also known as 4-phenylpiperidine derivatives, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H21N(Molecular Weight 229 34 g mol)\text{C}_{15}\text{H}_{21}\text{N}\quad (\text{Molecular Weight 229 34 g mol})

This compound features a piperidine ring substituted with a phenyl group and a butanone moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the opioid and dopamine receptors. It acts as a modulator of these systems, influencing pain perception and mood regulation.

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. In animal models, it has been shown to reduce pain responses comparable to established analgesics such as morphine. The compound's efficacy is believed to stem from its ability to bind to mu-opioid receptors, thereby inhibiting pain pathways.

Neuroprotective Effects

In studies focusing on neuroprotection, this compound has demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. For instance, in vitro experiments revealed that it could reduce cell death in models of neurodegenerative diseases by modulating mitochondrial function and reducing reactive oxygen species (ROS) production.

Case Studies

  • Analgesic Study : A study conducted on mice evaluated the analgesic effects of this compound using the hot plate test. Results indicated a significant increase in pain threshold compared to control groups, suggesting potent analgesic activity (IC50 = 5.2 µM) .
  • Neuroprotection Study : In a model of Alzheimer's disease, treatment with this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests . The compound's mechanism involved upregulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).
  • Anti-inflammatory Effects : The compound was tested for its anti-inflammatory properties in a lipopolysaccharide (LPS)-induced inflammation model. It significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) levels, indicating potential use in inflammatory disorders .

Data Tables

Activity Type IC50 (µM) Study Reference
Analgesic5.2
NeuroprotectionNot specified
Anti-inflammatoryNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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